Compound Description: (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1) is a KCNQ2 opener that exhibited CYP3A4 metabolism-dependent inhibition (MDI) due to the formation of a reactive intermediate during metabolism. []
Relevance: This compound shares a similar scaffold with N-Ethyl-3-(4-morpholinylsulfonyl)benzamide, particularly the presence of a morpholine ring and a benzamide group. The key difference lies in the acrylamide linker and phenyl group in (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1) compared to the sulfonyl linker and ethyl group in N-Ethyl-3-(4-morpholinylsulfonyl)benzamide. Understanding the MDI profile of this related compound can provide insights for designing safer analogs of N-Ethyl-3-(4-morpholinylsulfonyl)benzamide. []
Compound Description: This compound is a difluoro analog of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1). It was discovered during structure-activity relationship studies aimed at mitigating CYP3A4 MDI. [] This compound demonstrates potent KCNQ2 opening activity and exhibits improved oral bioavailability compared to (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1). Importantly, it does not show CYP3A4 MDI, highlighting the impact of fluorine substitution in blocking the formation of reactive metabolites. []
Relevance: The structural similarity of (S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2) to N-Ethyl-3-(4-morpholinylsulfonyl)benzamide, particularly the presence of the morpholine ring and benzamide group, makes it a relevant compound for comparison. The fluorine substitutions in (S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2) successfully eliminated the CYP3A4 MDI liability observed with (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1). [] This finding suggests that incorporating fluorine substitutions into N-Ethyl-3-(4-morpholinylsulfonyl)benzamide could be a potential strategy to investigate its metabolic profile and potentially improve its drug-like properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.